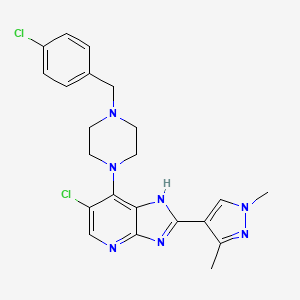
CCT241736
Descripción general
Descripción
The compound “6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine” is an inhibitor of Aurora kinase enzyme activity and FMS-like tyrosine kinase 3 (FLT3) activity . It has been designated as an orphan drug for the treatment of acute myeloid leukemia (AML) by the FDA .
Aplicaciones Científicas De Investigación
Tratamiento de la Leucemia Mieloide Aguda (LMA)
CCT241736 se ha identificado como un posible tratamiento para la Leucemia Mieloide Aguda (LMA), particularmente en casos donde la enfermedad es resistente a otros tratamientos {svg_1}. Es un inhibidor dual de las quinasas FLT3 y Aurora, las cuales están implicadas en el desarrollo y progresión de la LMA {svg_2}.
Superar la Resistencia a los Medicamentos
This compound ha mostrado promesa en superar la resistencia a la inhibición selectiva de FLT3, lo cual es un problema común en el tratamiento de la LMA {svg_3}. Esto incluye resistencia impulsada por el ligando FLT3 y mutaciones puntuales de FLT3 {svg_4}.
Inhibición de las Quinasas FLT3 y Aurora
This compound es un inhibidor potente y altamente selectivo de las quinasas FLT3 y Aurora {svg_5}. Estas quinasas juegan roles clave en la proliferación y supervivencia celular, y su inhibición es una estrategia prometedora para el tratamiento de varios cánceres {svg_6}.
Tratamiento de la LMA Positiva para FLT3-ITD
This compound ha mostrado actividad significativa contra la LMA positiva para FLT3-ITD, un subtipo de LMA asociado con un mal pronóstico {svg_7}. Se ha encontrado que es efectivo incluso en casos donde la enfermedad es resistente a otros inhibidores de FLT3 {svg_8}.
Tratamiento de la LMA FLT3-TKD
This compound también ha demostrado eficacia contra la LMA FLT3-TKD, otro subtipo de LMA {svg_9}. Esto incluye casos donde la enfermedad ha desarrollado resistencia a otros tratamientos {svg_10}.
Modelos Preclínicos e In Vitro Humanos
This compound se ha estudiado en modelos preclínicos e in vitro humanos, donde ha mostrado actividad significativa contra varias formas de LMA {svg_11}. Estos estudios han proporcionado información valiosa sobre el mecanismo de acción del fármaco y las posibles aplicaciones clínicas {svg_12}.
Mecanismo De Acción
Target of Action
CCT241736 is a dual inhibitor that primarily targets FLT3 and Aurora kinases . FLT3 is a class 3 receptor tyrosine kinase, which is expressed in a variety of human and murine cell lines of both myeloid and B-lymphoid lineage . Aurora kinases are a family of serine-threonine kinases that play a key role in several stages of mitosis .
Mode of Action
This compound interacts with its targets by inhibiting the activity of both FLT3 and Aurora kinases . This compound has shown significant activity in vivo and in quizartinib-resistant patient samples .
Biochemical Pathways
The inhibition of FLT3 and Aurora kinases by this compound affects multiple biochemical pathways. FLT3, when activated, initiates downstream signaling via the phosphatidylinositol 3-kinase/AKT/mTOR pathway . FLT3 also activates the Ras/Raf/MEK/ERK pathway via Src homology and collagen (SHC) proteins and GRB2-binding protein (GAB2), which leads to downstream activation of cyclic adenosine mono-phosphate response element-binding protein (CREB) and signal transducer and activator of transcription 5 (STAT5) .
Pharmacokinetics
This compound is an orally bioavailable compound
Result of Action
The mechanism of action of this compound results in significant in vivo efficacy, with inhibition of tumor growth observed in efficacy studies in FLT3-ITD and FLT3-ITD-TKD human tumor xenograft models . The efficacy of this compound was also confirmed in primary samples from AML patients, including those with quizartinib-resistant disease, which induces apoptosis through inhibition of both FLT3 and Aurora kinases .
Propiedades
IUPAC Name |
6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N7/c1-14-17(13-29(2)28-14)21-26-19-20(18(24)11-25-22(19)27-21)31-9-7-30(8-10-31)12-15-3-5-16(23)6-4-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBLKUZXRMECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=CC=C(C=C5)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1402709-93-6 | |
| Record name | CCT-241736 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402709936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EP-0042 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE94SP78UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






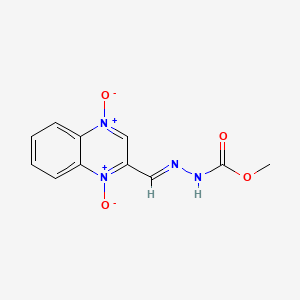

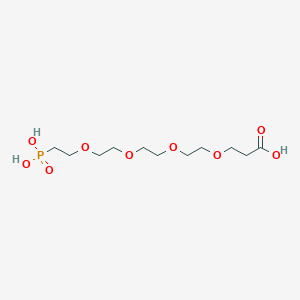
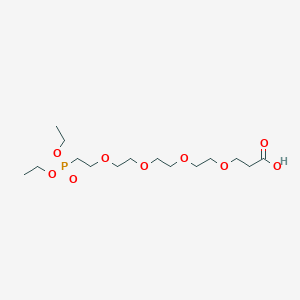
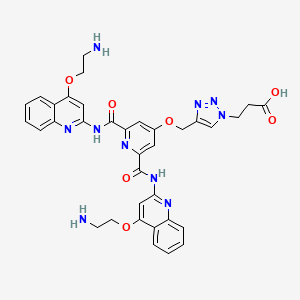
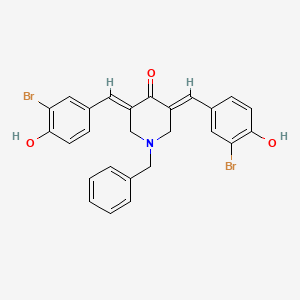
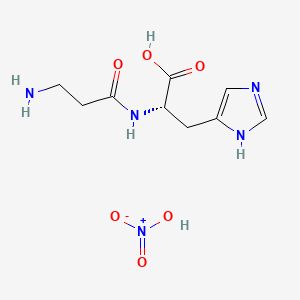
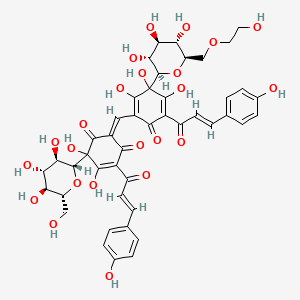
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)